7-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “(5Z)-5-[(7-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and various substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
- Introduction of the thiazolidinone ring via condensation reactions.
- Functionalization of the molecule with various substituents through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of high-yielding reactions.
- Minimization of purification steps.
- Implementation of continuous flow chemistry for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfur atom in the thiazolidinone ring.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution at the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Common reagents might include:
- Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions but could include:
- Sulfoxides or sulfones from oxidation.
- Alcohols from reduction.
- Substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor ligand, given its structural complexity.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It could interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrido[1,2-a]pyrimidine derivatives or thiazolidinone-containing molecules.
Uniqueness
The uniqueness of this compound could be attributed to its specific substitution pattern and the combination of functional groups, which might confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C26H26N4O3S2 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O3S2/c1-16-5-8-18(9-6-16)13-27-23-20(24(31)29-14-17(2)7-10-22(29)28-23)12-21-25(32)30(26(34)35-21)15-19-4-3-11-33-19/h5-10,12,14,19,27H,3-4,11,13,15H2,1-2H3/b21-12- |
InChI Key |
JTOWINQKZXSGJS-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5CCCO5 |
Origin of Product |
United States |
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